molecular formula C4H7NS3 B14592403 (Ethyldisulfanyl)methyl thiocyanate CAS No. 61079-31-0

(Ethyldisulfanyl)methyl thiocyanate

Cat. No.: B14592403
CAS No.: 61079-31-0
M. Wt: 165.3 g/mol
InChI Key: DSNKXXQYBCMIEH-UHFFFAOYSA-N
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Description

(Ethyldisulfanyl)methyl thiocyanate is an organic compound characterized by the presence of both disulfide and thiocyanate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethyldisulfanyl)methyl thiocyanate typically involves the reaction of ethyl disulfide with methyl thiocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

(Ethyldisulfanyl)methyl thiocyanate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfide bond to thiols.

    Substitution: The thiocyanate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

(Ethyldisulfanyl)methyl thiocyanate has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Ethyldisulfanyl)methyl thiocyanate involves its interaction with molecular targets through its thiocyanate and disulfide groups. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes. The compound’s ability to form disulfide bonds with thiol-containing biomolecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (Methyldisulfanyl)methyl thiocyanate
  • Ethanethiol
  • Methanethiol

Comparison

(Ethyldisulfanyl)methyl thiocyanate is unique due to the presence of both ethyl and thiocyanate groups, which confer distinct chemical properties compared to similar compounds. For instance, (Methyldisulfanyl)methyl thiocyanate has a methyl group instead of an ethyl group, leading to differences in reactivity and applications. Ethanethiol and methanethiol, on the other hand, lack the thiocyanate group, making them less versatile in certain chemical reactions.

Properties

CAS No.

61079-31-0

Molecular Formula

C4H7NS3

Molecular Weight

165.3 g/mol

IUPAC Name

(ethyldisulfanyl)methyl thiocyanate

InChI

InChI=1S/C4H7NS3/c1-2-7-8-4-6-3-5/h2,4H2,1H3

InChI Key

DSNKXXQYBCMIEH-UHFFFAOYSA-N

Canonical SMILES

CCSSCSC#N

Origin of Product

United States

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